(R)-2-Amino-3-hydroxypropanamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“®-2-Amino-3-hydroxypropanamide hydrochloride” is a compound that contains a hydrochloride group. In chemistry, a hydrochloride is an acid salt resulting from the reaction of hydrochloric acid with an organic base . Hydrochloric acid, also known as muriatic acid or spirits of salt, is an aqueous solution of hydrogen chloride (HCl). It is a colorless solution with a distinctive pungent smell. It is classified as a strong acid .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “®-2-Amino-3-hydroxypropanamide hydrochloride” can be determined using various methods. The most widely used method is High-Performance Liquid Chromatography (HPLC) combined with spectrophotometry and other methods of analysis .Scientific Research Applications
Polymer Science and Environmental Applications
A study by Mondal et al. (2019) demonstrated the use of starch-g-tetrapolymer hydrogel via in situ attached monomers for the removal of Bi(III) and/or Hg(II) and dyes. This research highlights the application of (R)-2-Amino-3-hydroxypropanamide hydrochloride in synthesizing interpenetrating tetrapolymer-hydrogel with exceptional physicochemical properties and recyclability for environmental remediation purposes (Mondal, Karmakar, Chattopadhyay, & Singha, 2019).
Medicinal Chemistry and Drug Development
Kiuchi et al. (2000) synthesized a series of 2-substituted 2-aminopropane-1,3-diols and evaluated their immunosuppressive activity. This research showcases the potential of derivatives of (R)-2-Amino-3-hydroxypropanamide hydrochloride in the development of new immunosuppressive drugs (Kiuchi, Adachi, Kohara, Minoguchi, Hanano, Aoki, Mishina, Arita, Nakao, Ohtsuki, Hoshino, Teshima, Chiba, Sasaki, & Fujita, 2000).
Biotechnology and Enzyme Catalysis
Wu et al. (2017) identified and characterized a cobalt-dependent amidase from Burkholderia phytofirmans for the efficient synthesis of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid. This work illustrates the biocatalytic applications of (R)-2-Amino-3-hydroxypropanamide hydrochloride in producing chiral building blocks for pharmaceuticals (Wu, Zheng, Tang, & Zheng, 2017).
Antifungal Drug Research
Flores-Holguín, Frau, and Glossman-Mitnik (2019) conducted a computational peptidology study assisted by conceptual density functional theory on five new antifungal tripeptides. This research points towards the role of (R)-2-Amino-3-hydroxypropanamide hydrochloride derivatives in designing novel antifungal agents (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).
Antibacterial Membrane Technology
Saeki et al. (2013) developed an antibacterial polyamide reverse osmosis membrane modified with a covalently immobilized enzyme. The study utilized derivatives of (R)-2-Amino-3-hydroxypropanamide hydrochloride for fabricating membranes with enhanced antibacterial properties, showcasing its application in water purification technologies (Saeki, Nagao, Sawada, Ohmukai, Maruyama, & Matsuyama, 2013).
Safety and Hazards
Future Directions
While specific future directions for “®-2-Amino-3-hydroxypropanamide hydrochloride” are not mentioned in the search results, it’s worth noting that several therapeutic approaches are currently in different stages of clinical trial, including antioxidative therapy, drug treatments targeting multiple pathways, cell and gene directed therapies, as well as retinal implants .
Mechanism of Action
Target of Action
D-Serinamide Hydrochloride, also known as D-Serinamide HCl or ®-2-Amino-3-hydroxypropanamide hydrochloride, is a compound that primarily targets the Glutamate receptor ionotropic, NMDA 1, Glycine receptor subunit alpha-1, Serpin B3, and Head decoration protein . These targets play crucial roles in various biochemical processes in the body.
Biochemical Pathways
D-Serinamide Hydrochloride is involved in several biochemical pathways. It plays a role in the Glycine and Serine Metabolism pathway . The downstream effects of these pathways are complex and involve various biochemical reactions.
Result of Action
The molecular and cellular effects of D-Serinamide Hydrochloride’s action are complex and involve various biochemical reactions. For instance, D-Serine, a related compound, has been shown to have neuroprotective effects . .
Action Environment
The action, efficacy, and stability of D-Serinamide Hydrochloride can be influenced by various environmental factors. For instance, the compound’s storage temperature should be in an inert atmosphere at room temperature . .
properties
IUPAC Name |
(2R)-2-amino-3-hydroxypropanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O2.ClH/c4-2(1-6)3(5)7;/h2,6H,1,4H2,(H2,5,7);1H/t2-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VURWDDZIWBGXCK-HSHFZTNMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)N)N)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)N)N)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Amino-3-hydroxypropanamide hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.